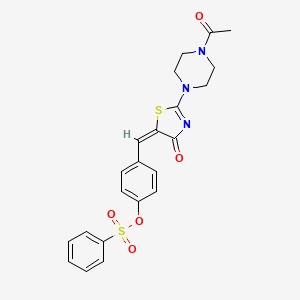
(E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a thiazolidinone core, known for its pharmacological properties. The synthesis typically involves the condensation of 4-acetylpiperazine with a thiazolidinone derivative, followed by sulfonation to yield the final product. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit substantial antimicrobial properties. A study demonstrated that certain thiazolidinones, including related compounds, showed effective inhibition against various bacterial strains. For instance, compounds with similar structures have been reported to possess Minimum Inhibitory Concentrations (MIC) in the range of 8-32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antidiabetic Effects
Thiazolidinones are recognized for their role in diabetes management, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism enhances insulin sensitivity and reduces blood glucose levels. In animal models, compounds similar to this compound have shown promising hypoglycemic effects, comparable to established antidiabetic drugs like pioglitazone .
Anticancer Potential
The anticancer activity of thiazolidinone derivatives has been extensively studied. Recent findings suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For example, derivatives have been evaluated for their effects on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the low micromolar range .
Case Studies
- Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and tested against multiple pathogens. Results indicated that modifications at the piperazine moiety significantly enhanced antimicrobial potency .
- Diabetes Model : In a study involving genetically diabetic mice, administration of a thiazolidinone derivative led to a significant reduction in blood glucose levels over four weeks, demonstrating its potential as a therapeutic agent for diabetes .
- Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .
Data Summary
Propriétés
IUPAC Name |
[4-[(E)-[2-(4-acetylpiperazin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-16(26)24-11-13-25(14-12-24)22-23-21(27)20(31-22)15-17-7-9-18(10-8-17)30-32(28,29)19-5-3-2-4-6-19/h2-10,15H,11-14H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGTUUCEPWANLL-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














